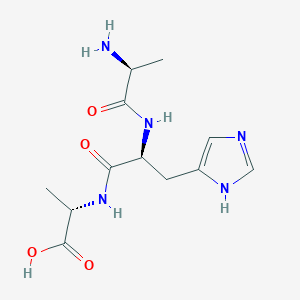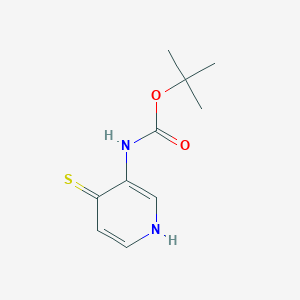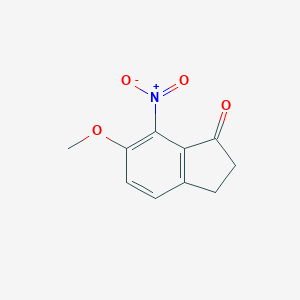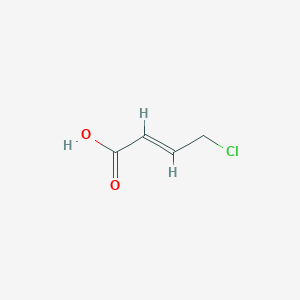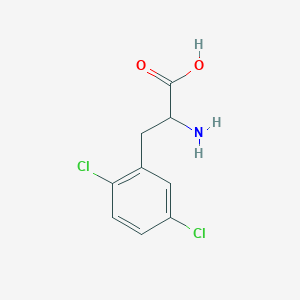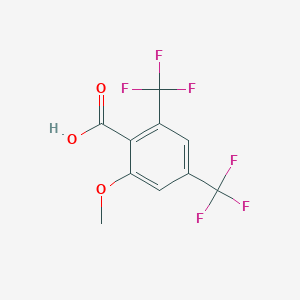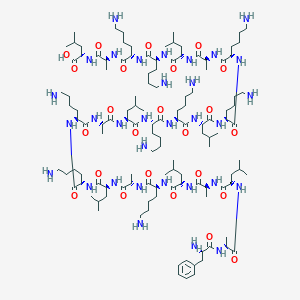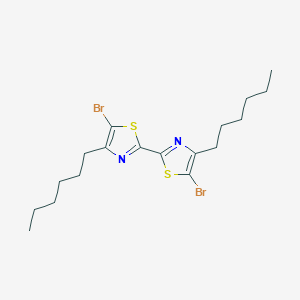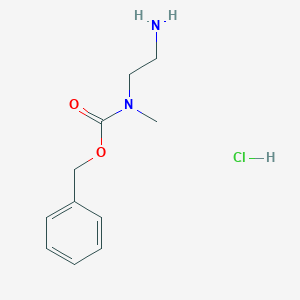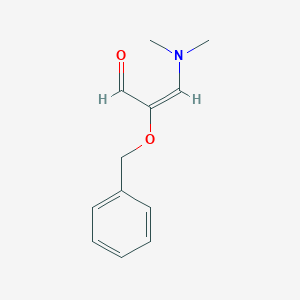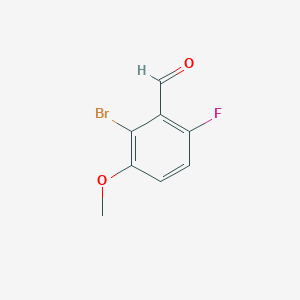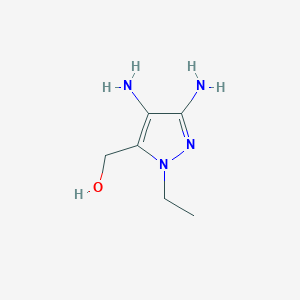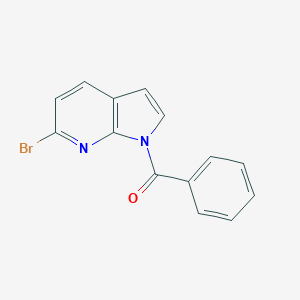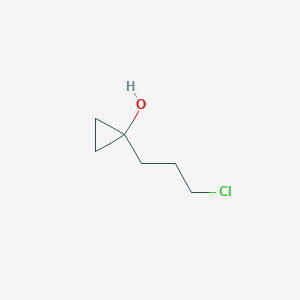
1-(3-Chloropropyl)cyclopropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)cyclopropanol is a cyclopropane-containing alcohol that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it an important tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)cyclopropanol is not fully understood. However, it is believed to act by binding to specific receptors in the body, altering the activity of various enzymes and signaling pathways.
Efectos Bioquímicos Y Fisiológicos
1-(3-Chloropropyl)cyclopropanol has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been found to have anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-Chloropropyl)cyclopropanol in lab experiments include its high purity and stability, as well as its ability to be easily synthesized from readily available starting materials. However, its limitations include its potential toxicity and the need for specialized equipment and procedures to handle it safely.
Direcciones Futuras
There are many potential future directions for research involving 1-(3-Chloropropyl)cyclopropanol. Some possible areas of study include its use as a tool for studying the mechanisms of various diseases and disorders, as well as its potential as a therapeutic agent for these conditions. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to identify new applications for it in scientific research.
Métodos De Síntesis
The synthesis of 1-(3-Chloropropyl)cyclopropanol involves the reaction of cyclopropane with 3-chloropropanol in the presence of a strong acid catalyst. This reaction results in the formation of the desired product, which can then be purified using standard methods.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)cyclopropanol has a wide range of applications in scientific research. It has been used as a precursor for the synthesis of other compounds, such as cyclopropane-containing amino acids and peptides. It has also been used as a starting material for the synthesis of other cyclopropane-containing compounds, such as cyclopropylcarbinols and cyclopropylamines.
Propiedades
Número CAS |
174790-32-0 |
|---|---|
Nombre del producto |
1-(3-Chloropropyl)cyclopropanol |
Fórmula molecular |
C6H11ClO |
Peso molecular |
134.6 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)cyclopropan-1-ol |
InChI |
InChI=1S/C6H11ClO/c7-5-1-2-6(8)3-4-6/h8H,1-5H2 |
Clave InChI |
PACSUMUBOSJKCI-UHFFFAOYSA-N |
SMILES |
C1CC1(CCCCl)O |
SMILES canónico |
C1CC1(CCCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



